molecular formula C11H17N3O8 B220239 6-Epitetrodotoxin CAS No. 112318-40-8

6-Epitetrodotoxin

Cat. No. B220239
CAS RN: 112318-40-8
M. Wt: 319.27 g/mol
InChI Key: CFMYXEVWODSLAX-YPXFGVONSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Epitetrodotoxin (6-ET) is a potent neurotoxin that is found in certain species of pufferfish. It is structurally similar to tetrodotoxin (TTX), another neurotoxin found in pufferfish, but differs in its stereochemistry. 6-ET has been the subject of scientific research due to its potential applications in medicine and neuroscience.

Mechanism of Action

The mechanism of action of 6-Epitetrodotoxin involves its ability to bind to the outer vestibule of voltage-gated sodium channels. This binding prevents sodium ions from passing through the channel, which inhibits the generation of action potentials in neurons. This mechanism of action is similar to that of TTX.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-Epitetrodotoxin are similar to those of TTX. Both toxins block voltage-gated sodium channels, which can lead to muscle paralysis and respiratory failure. In addition, 6-Epitetrodotoxin has been shown to have analgesic effects in animal models, which suggests that it may have potential applications in pain management.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-Epitetrodotoxin in lab experiments is its potency. 6-Epitetrodotoxin is a highly potent blocker of voltage-gated sodium channels, which makes it a useful tool for studying the function of these channels in the nervous system. However, one of the limitations of using 6-Epitetrodotoxin is its toxicity. 6-Epitetrodotoxin is a potent neurotoxin that can cause muscle paralysis and respiratory failure if not handled properly.

Future Directions

There are several future directions for research on 6-Epitetrodotoxin. One area of research is the development of new synthetic methods for producing 6-Epitetrodotoxin and its analogs. Another area of research is the development of new applications for 6-Epitetrodotoxin in medicine and neuroscience. For example, 6-Epitetrodotoxin may have potential applications in pain management and the treatment of neurological disorders such as epilepsy. Additionally, further research is needed to fully understand the mechanism of action of 6-Epitetrodotoxin and its effects on the nervous system.

Synthesis Methods

The synthesis of 6-Epitetrodotoxin is a complex process that involves several steps. One of the most common methods for synthesizing 6-Epitetrodotoxin involves the use of a chiral auxiliary, which helps to control the stereochemistry of the molecule. This method has been used to produce both enantiomers of 6-Epitetrodotoxin.

Scientific Research Applications

6-Epitetrodotoxin has been used in a variety of scientific research applications. One of the most promising applications of 6-Epitetrodotoxin is in the field of neuroscience. 6-Epitetrodotoxin has been shown to be a potent blocker of voltage-gated sodium channels, which are important for the generation of action potentials in neurons. This makes 6-Epitetrodotoxin a useful tool for studying the function of these channels in the nervous system.

properties

CAS RN

112318-40-8

Product Name

6-Epitetrodotoxin

Molecular Formula

C11H17N3O8

Molecular Weight

319.27 g/mol

IUPAC Name

(1R,5R,7R,9S,11S,13S,14R)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol

InChI

InChI=1S/C11H17N3O8/c12-8-13-6(17)2-4-9(19,1-15)5-3(16)10(2,14-8)7(18)11(20,21-4)22-5/h2-7,15-20H,1H2,(H3,12,13,14)/t2?,3?,4-,5+,6-,7+,9-,10-,11+/m1/s1

InChI Key

CFMYXEVWODSLAX-YPXFGVONSA-N

Isomeric SMILES

C([C@]1([C@H]2C3[C@H](N=C(N[C@]34[C@@H]([C@](O2)(O[C@H]1C4O)O)O)N)O)O)O

SMILES

C(C1(C2C3C(N=C(NC34C(C1OC(C4O)(O2)O)O)N)O)O)O

Canonical SMILES

C(C1(C2C3C(N=C(NC34C(C1OC(C4O)(O2)O)O)N)O)O)O

synonyms

6-epitetrodotoxin

Origin of Product

United States

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